An In-depth Technical Guide to the Physicochemical Characterization of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol
An In-depth Technical Guide to the Physicochemical Characterization of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive framework for the determination of the core physical characteristics of the chiral amino alcohol, (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol. Given the limited availability of published experimental data for this specific molecule, this document serves as a procedural manual for researchers, scientists, and drug development professionals. It outlines detailed, state-of-the-art methodologies for elucidating its key physicochemical properties, including melting point, solubility, and optical rotation. Furthermore, it provides robust protocols for spectroscopic analysis (NMR, IR, MS) to confirm its chemical identity and structure. This guide is designed to be a self-validating system, enabling the user to generate reliable and reproducible data.
Introduction
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is a chiral organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a stereocenter, a primary alcohol, an amino group, and a nitro-substituted aromatic ring, makes it a versatile building block for the synthesis of more complex pharmaceutical agents. The nitro group, in particular, can serve as a handle for further chemical transformations, such as reduction to an amine, which opens up a wide array of synthetic possibilities.
Accurate and thorough characterization of the physical properties of such a molecule is a prerequisite for its successful application in research and development. These properties govern its behavior in different environments, its reactivity, and its suitability for various analytical and preparative techniques. This guide provides the necessary protocols to establish a comprehensive physicochemical profile of this compound.
Core Physicochemical Properties: A Methodological Approach
The following table summarizes the known identifiers for (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol and provides a template for the experimental data to be determined.
| Identifier / Property | Data | Methodology |
| CAS Number | 1213656-21-3[1] | - |
| Molecular Formula | C₉H₁₂N₂O₃ | Elemental Analysis, Mass Spectrometry |
| Molecular Weight | 196.20 g/mol | Mass Spectrometry |
| Appearance | To be determined | Visual Inspection |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |
| Solubility | To be determined | Gravimetric Analysis in Various Solvents |
| Optical Rotation | To be determined | Polarimetry |
| Storage Conditions | 2-8°C, dark, inert atmosphere[1] | - |
Experimental Protocols for Physicochemical Characterization
The causality behind the choice of the following experimental methods lies in their precision, reproducibility, and the comprehensive nature of the data they provide.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive thermal analysis technique that provides a precise melting point, which is a key indicator of purity.
Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of the purified solid (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol into a standard aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the sample at 25°C.
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Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram.
Solubility Profile Determination
Rationale: Understanding the solubility of the compound in various solvents is crucial for designing reaction conditions, purification procedures, and formulation strategies.
Protocol (Gravimetric Method):
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
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Sample Preparation: Add an excess amount of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol to a known volume (e.g., 1 mL) of each solvent in separate vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
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Sample Analysis:
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Centrifuge the vials to pellet the undissolved solid.
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Carefully transfer a known volume of the supernatant to a pre-weighed vial.
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Evaporate the solvent under reduced pressure.
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Weigh the vial containing the dried solute.
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Calculation: The solubility is calculated in mg/mL or mol/L.
Measurement of Specific Optical Rotation
Rationale: As a chiral molecule, (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol will rotate plane-polarized light. The specific rotation is a characteristic property that confirms its enantiomeric purity.
Protocol:
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Sample Preparation: Prepare a solution of the compound of known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).
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Instrument Setup: Calibrate the polarimeter using a blank (the pure solvent).
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Measurement:
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Fill the polarimeter cell (of known path length, l, in dm) with the sample solution.
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Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
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Calculation: The specific rotation [α] is calculated using the formula: [α]_λ^T = α / (c × l).
Spectroscopic Analysis for Structural Elucidation
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized compound.
Caption: Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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¹H NMR Acquisition: Acquire the proton spectrum. Key expected signals would include aromatic protons, the methine proton adjacent to the amino and phenyl groups, the methylene protons of the propanol backbone, and exchangeable protons from the -OH and -NH₂ groups.
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¹³C NMR Acquisition: Acquire the carbon spectrum. The number of signals will confirm the number of unique carbon atoms.
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Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Analyze chemical shifts, coupling constants, and integration to assemble the molecular structure.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a thin disk.
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Data Acquisition: Obtain the IR spectrum over the range of 4000-400cm⁻¹.
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Data Interpretation: Identify characteristic absorption bands for the functional groups:
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O-H stretch (alcohol): Broad band around 3300-3400 cm⁻¹
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N-H stretch (amine): Two sharp peaks around 3300-3500 cm⁻¹ for the primary amine.
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C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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NO₂ stretch (nitro group): Strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
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Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
Protocol:
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
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Data Acquisition: Acquire the mass spectrum in positive ion mode.
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Data Interpretation:
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Identify the molecular ion peak ([M+H]⁺ at m/z 197.09).
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Analyze the fragmentation pattern to gain further structural information.
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Conclusion
While direct experimental data for (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is not widely published, this guide provides a robust and comprehensive set of protocols for its complete physicochemical characterization. By following these methodologies, researchers can generate reliable data to support their work in drug discovery and chemical synthesis. The principles and techniques outlined here are fundamental to the characterization of any novel chemical entity and serve as a cornerstone of good scientific practice.
References
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PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]
